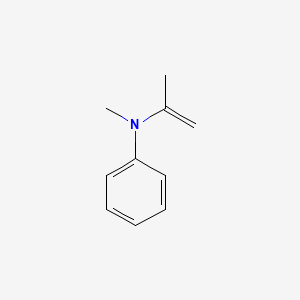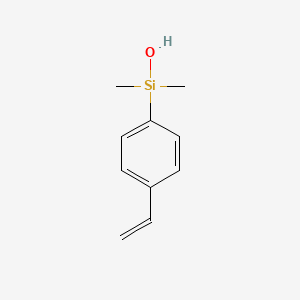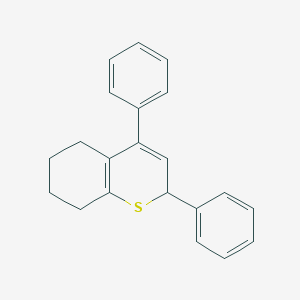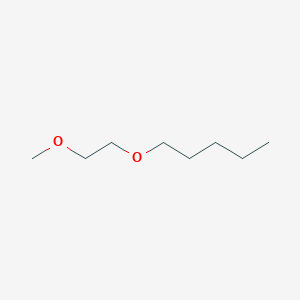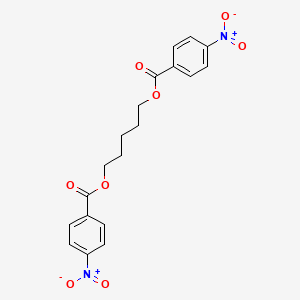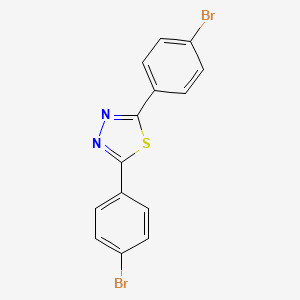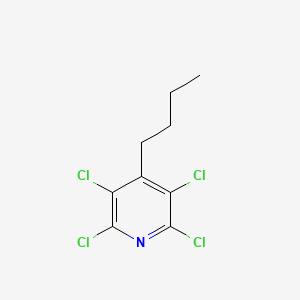
4-Butyl-2,3,5,6-tetrachloropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Butyl-2,3,5,6-tetrachloropyridine is a chlorinated heterocyclic compound belonging to the pyridine family. This compound is characterized by the presence of four chlorine atoms and a butyl group attached to the pyridine ring. Chlorinated pyridines are known for their significant reactivity and are widely used in various chemical syntheses and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-2,3,5,6-tetrachloropyridine typically involves the chlorination of pyridine derivatives. One common method is the reaction of pentachloropyridine with butyl lithium, which results in the substitution of one chlorine atom with a butyl group. The reaction is usually carried out in an aprotic solvent under controlled temperature conditions to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using pyridine as the starting material. The process includes multiple steps of chlorination and purification to achieve the desired product with high purity. The use of advanced chlorination techniques and optimized reaction conditions ensures cost-effective and sustainable production .
化学反应分析
Types of Reactions
4-Butyl-2,3,5,6-tetrachloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to the electron-deficient nature of the pyridine ring, nucleophiles readily attack the chlorine atoms, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides and sulfones, and reduction to form less chlorinated derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include butyl lithium, dimethyl sulfate, and various nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and solvent conditions to achieve high selectivity and yield .
Major Products Formed
Major products formed from these reactions include substituted pyridines, sulfoxides, sulfones, and various heterocyclic compounds. The specific products depend on the nature of the reagents and reaction conditions used .
科学研究应用
4-Butyl-2,3,5,6-tetrachloropyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals and agrochemicals.
Industry: Utilized in the production of pesticides, herbicides, and other industrial chemicals.
作用机制
The mechanism of action of 4-Butyl-2,3,5,6-tetrachloropyridine involves its interaction with various molecular targets and pathways. The electron-deficient nature of the pyridine ring makes it highly reactive towards nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical syntheses and industrial applications .
相似化合物的比较
Similar Compounds
2,3,5,6-Tetrachloropyridine: Lacks the butyl group, making it less hydrophobic and less reactive towards certain nucleophiles.
4-Methyl-2,3,5,6-tetrachloropyridine: Contains a methyl group instead of a butyl group, resulting in different reactivity and physical properties.
Pentachloropyridine: Contains an additional chlorine atom, making it more reactive towards nucleophilic substitution.
Uniqueness
4-Butyl-2,3,5,6-tetrachloropyridine is unique due to the presence of the butyl group, which enhances its hydrophobicity and reactivity towards certain nucleophiles. This makes it a valuable compound in various chemical syntheses and industrial applications .
属性
CAS 编号 |
23985-85-5 |
|---|---|
分子式 |
C9H9Cl4N |
分子量 |
273.0 g/mol |
IUPAC 名称 |
4-butyl-2,3,5,6-tetrachloropyridine |
InChI |
InChI=1S/C9H9Cl4N/c1-2-3-4-5-6(10)8(12)14-9(13)7(5)11/h2-4H2,1H3 |
InChI 键 |
JYPSGYZTBIAHIY-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C(C(=NC(=C1Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


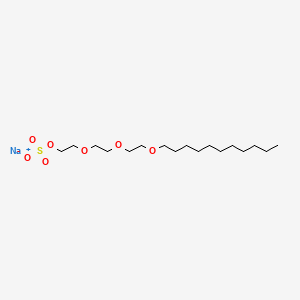



![Propanedioic acid, [(2-chlorophenyl)methylene]-](/img/structure/B14705528.png)
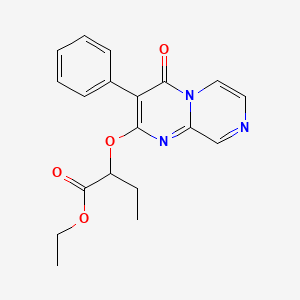
![(2S,5R,6R)-6-(Alanylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14705543.png)
